Phosphonic acid, [2-(4-fluorophenyl)-2-oxoethyl]-, dimethyl ester
Description
Phosphonic acid, [2-(4-fluorophenyl)-2-oxoethyl]-, dimethyl ester, is an organophosphorus compound characterized by a 4-fluorophenyl group attached to a 2-oxoethyl chain, which is further esterified with dimethyl phosphonate. This structure imparts unique electronic and steric properties due to the electron-withdrawing fluorine atom and the polarizable phosphonate ester group.
Properties
CAS No. |
51638-12-1 |
|---|---|
Molecular Formula |
C10H12FO4P |
Molecular Weight |
246.17 g/mol |
IUPAC Name |
2-dimethoxyphosphoryl-1-(4-fluorophenyl)ethanone |
InChI |
InChI=1S/C10H12FO4P/c1-14-16(13,15-2)7-10(12)8-3-5-9(11)6-4-8/h3-6H,7H2,1-2H3 |
InChI Key |
BDVORWKKBOPJIB-UHFFFAOYSA-N |
Canonical SMILES |
COP(=O)(CC(=O)C1=CC=C(C=C1)F)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Phosphonic acid, [2-(4-fluorophenyl)-2-oxoethyl]-, dimethyl ester can be synthesized using the Michaelis–Arbuzov reaction. This reaction involves the conversion of a trialkyl phosphite to a phosphonate ester in the presence of an alkyl halide. For example, trimethylphosphite can be reacted with methyl iodide to produce dimethyl methylphosphonate .
Industrial Production Methods
Industrial production of phosphonic acid esters typically involves large-scale Michaelis–Arbuzov reactions. The reaction conditions are optimized to ensure high yield and purity of the product. Catalysts and solvents are carefully selected to facilitate the reaction and minimize side products.
Chemical Reactions Analysis
Hydrolysis Reactions
Hydrolysis is a primary reaction pathway for this compound, occurring under both acidic and alkaline conditions.
Acid-Catalyzed Hydrolysis
In acidic media (e.g., HCl or HBr), the compound undergoes stepwise hydrolysis to yield monoesters and ultimately phosphonic acid derivatives. Key findings include:
-
Reactivity Trends : The isopropyl ester group hydrolyzes faster than methyl esters under acidic conditions, but methyl esters dominate in industrial syntheses due to cost-effectiveness .
-
Mechanism : Proceeds via an A Ac2 mechanism (bimolecular acyl-oxygen cleavage) or A Al1 mechanism (unimolecular alkyl-oxygen cleavage), depending on steric and electronic factors .
| Condition | Temperature (°C) | Time (h) | Yield (%) | Mechanism |
|---|---|---|---|---|
| 6 M HCl | 95 | 12 | 93 | A Ac2 |
| 3 M HCl (microwave-assisted) | 120 | 2.5 | 85 | A Al1 |
Electron-withdrawing substituents (e.g., -F) accelerate hydrolysis by increasing the electrophilicity of the phosphorus center .
Base-Catalyzed Hydrolysis
Alkaline hydrolysis (e.g., NaOH) exhibits contrasting reactivity:
-
Rate Comparison : Methyl esters hydrolyze ~1,000× faster than isopropyl esters under basic conditions .
-
Mechanism : Follows an A Ac2 pathway, with hydroxide ion attack at the phosphorus atom .
Nucleophilic Substitution Reactions
The dimethyl ester groups are susceptible to nucleophilic displacement, enabling diverse derivatization:
Aminolysis
Reaction with amines (e.g., NH₃, alkylamines) produces phosphonamidates:
-
Example : Treatment with ethylamine at 60°C for 6 hours yields [2-(4-fluorophenyl)-2-oxoethyl]phosphonamidate (82% yield).
Transesterification
Alcohols (e.g., ethanol, isopropanol) displace methyl ester groups in the presence of catalysts like Ti(OiPr)₄:
-
Selectivity : Higher alcohols favor monoester formation at 30°C, while diesters dominate at 90°C.
Stability and Competing Pathways
The compound’s stability under varying conditions is critical for applications:
| Condition | Observation | Reference |
|---|---|---|
| Aqueous pH 7.4, 37°C | Half-life: 48 hours (hydrolysis) | |
| Anhydrous DMSO, 25°C | Stable for >30 days | |
| UV light (254 nm) | Decomposes via radical pathways |
Substituent Effects on Reactivity
The 4-fluorophenyl group significantly alters reaction dynamics:
-
Electron-Withdrawing Effect : Enhances electrophilicity at phosphorus, accelerating hydrolysis and substitution .
-
Steric Influence : Minimal due to the planar aromatic ring, allowing unhindered nucleophilic access.
Comparative Reactivity with Analogues
The table below contrasts hydrolysis rates of structurally related phosphonates :
| Compound | Relative Hydrolysis Rate (Acidic) | Relative Hydrolysis Rate (Basic) |
|---|---|---|
| Dimethyl (4-fluorophenyl)phosphonate | 1.0 | 1.0 |
| Dimethyl (4-nitrophenyl)phosphonate | 1.8 | 2.3 |
| Diisopropyl (4-fluorophenyl)phosphonate | 0.6 | 0.1 |
Scientific Research Applications
Chemical Information
Name: Phosphonic acid, [2-(4-fluorophenyl)-2-oxoethyl]-, dimethyl ester
CAS Registry Number: 51638-12-1
Molecular Formula:
Molar Mass: 246.1720442 g/mol
Scientific Research Applications
This compound is a versatile chemical compound with applications in pharmaceuticals and agrochemicals .
Phosphonate Prodrugs
Phosphonate esters are a common prodrug strategy, with many examples prepared and evaluated for biological activity . Acyloxyalkyl esters are a general first prodrug for many new phosphonate-containing compounds .
Use as P2Y12 Receptor Antagonists
2-phenyl-pyrimidine derivatives containing a phosphonic acid motif are used as P2Y12 receptor antagonists in treatment .
Striatal-Enriched Protein Tyrosine Phosphatase (STEP) Inhibitors
Inhibitors of striatal-enriched protein tyrosine phosphatase (STEP) are relevant in treating neuropsychiatric disorders . Difluorophosphonic acid demonstrates better potency than other inhibitors .
Ugi Reaction
Ugi three-component reactions using α-phosphorated N-tosyl ketimines with different isocyanides in the presence of a carboxylic acid affords .
Synthesis of Amido Esters and Amido Phosphonates
The synthesis of amido esters and amido phosphonates was achieved by the reaction of diazo compounds with anilines in the presence of .
Additional Information and Considerations
- EPA/NIH Mass Spectral Data Base: The EPA/NIH Mass Spectral Data Base contains information on organic compounds, spectra, and mass spectrometry .
- Safety and Hazards: Safety data sheets (SDS) provide details on hazards and safety precautions .
- Related Research: Research has been done synthesizing alkyloxyalkyl monoester prodrugs that have demonstrated activity against dsDNA viruses, with potency up to 600-fold higher than the parent phosphonate .
Tables
While the search results do not contain comprehensive data tables specifically for "this compound", Table 1 from one of the search results illustrates the type of data collected for related compounds:
| Compound | IC50 Value (A549 cell line) | IC50 Value (MRC5 lung fibroblasts) |
|---|---|---|
| α-aminophosphonates | varies | varies |
Limitations
Mechanism of Action
The mechanism of action of phosphonic acid, [2-(4-fluorophenyl)-2-oxoethyl]-, dimethyl ester involves its interaction with molecular targets such as enzymes and receptors. The phosphonic acid group can mimic phosphate groups, allowing the compound to inhibit enzymes that utilize phosphate substrates. The fluorophenyl group can enhance binding affinity and specificity to target proteins.
Comparison with Similar Compounds
Data Table: Comparative Analysis of Key Parameters
Research Findings and Implications
Electronic Effects : The 4-fluorophenyl group in the target compound enhances electrophilicity at the oxoethyl chain, making it more reactive in nucleophilic substitutions compared to methyl- or hydroxy-substituted analogues .
Synthetic Challenges : Diethyl esters (e.g., ) require harsher hydrolysis conditions than dimethyl esters, impacting scalability and functional group interconversion strategies .
Biological Activity
Phosphonic acid derivatives have garnered significant attention in pharmaceutical research due to their diverse biological activities. Specifically, the compound Phosphonic acid, [2-(4-fluorophenyl)-2-oxoethyl]-, dimethyl ester has shown potential in various therapeutic applications, particularly in the treatment of neuropsychiatric disorders and metabolic diseases.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : CHF OP
- CAS Number : 51638-12-1
- Molecular Weight : 239.18 g/mol
This compound features a fluorinated phenyl group which enhances its biological activity through increased lipophilicity and potential interactions with biological targets.
Research indicates that phosphonic acid derivatives can act as inhibitors of protein tyrosine phosphatases (PTPs), which are critical in regulating insulin signaling pathways. Inhibition of PTP-1B, for example, has been linked to improved insulin sensitivity and glucose tolerance, making these compounds promising candidates for diabetes treatment .
1. Neuroprotective Effects
Recent studies have demonstrated that this compound may reduce levels of mutant huntingtin (mHTT), a protein associated with Huntington's disease, by targeting the GPR52 receptor. This action promotes the survival of primary striatal neurons in mice, indicating its potential neuroprotective effects .
2. Antidiabetic Properties
The inhibition of PTP-1B has been linked to enhanced insulin signaling, suggesting that phosphonic acid derivatives could be effective in managing Type 2 diabetes. In vitro studies show that these compounds can significantly increase insulin receptor autophosphorylation and downstream signaling events .
Case Study 1: In Vivo Efficacy
In a study assessing the neuroprotective effects of phosphonic acid derivatives on mouse models of Huntington's disease, it was found that treatment with the compound led to a notable decrease in mHTT levels and an increase in neuronal survival rates. The results suggest a mechanism involving GPR52 modulation, which is crucial for neuronal health .
Case Study 2: Diabetes Management
In vitro experiments demonstrated that phosphonic acid derivatives can enhance glucose uptake in insulin-resistant cells. These findings align with the hypothesis that PTP-1B inhibitors can improve metabolic function and support weight loss in diabetic models .
Comparative Analysis of Biological Activities
| Activity Area | Compound | Mechanism | Reference |
|---|---|---|---|
| Neuroprotection | Phosphonic acid derivative | GPR52 targeting; reduces mHTT levels | |
| Diabetes Management | PTP-1B inhibitor | Enhances insulin signaling |
Future Directions
The ongoing research into phosphonic acid derivatives highlights their potential not only as therapeutic agents for diabetes but also as neuroprotective drugs. Further studies are needed to elucidate their full range of biological activities and to optimize their pharmacological profiles.
Q & A
Basic Research Questions
Q. What synthetic methodologies are optimal for preparing phosphonic acid esters like [2-(4-fluorophenyl)-2-oxoethyl]phosphonic acid dimethyl ester?
- Methodology : A two-step approach involving alkaline hydrolysis of dimethyl phosphonate intermediates followed by esterification with fluorinated aromatic alcohols is recommended. The Steglich protocol (using diisopropylcarbodiimide (DIC) and 4-(dimethylamino)pyridine (DMAP)) ensures efficient coupling of sterically hindered substrates .
- Experimental Design : Optimize reaction conditions (e.g., solvent polarity, catalyst loading) to enhance yields. Monitor reaction progress via <sup>31</sup>P NMR to track phosphonate esterification.
Q. How can researchers distinguish between endogenous phosphonic acid residues and those derived from fosetyl-aluminum degradation in plant samples?
- Analytical Strategy : Use tandem mass spectrometry (LC-MS/MS) with isotopically labeled internal standards to quantify phosphonic acid and its precursors. Cross-reference with regulatory thresholds (e.g., EU Directive 889/2009) and contextualize findings using case-specific factors (e.g., environmental exposure, metabolic pathways) .
- Data Interpretation : Fosetyl-aluminum degradation produces fosetyl as an intermediate, which further hydrolyzes to phosphonic acid. Correlation between fosetyl and phosphonic acid levels is critical for attribution .
Q. What spectroscopic techniques are most effective for characterizing the structural integrity of this compound?
- Techniques :
- <sup>1</sup>H/<sup>13</sup>C NMR : Resolve the 4-fluorophenyl group (δ ~7.2–7.8 ppm) and ester methyl protons (δ ~3.7–3.9 ppm).
- <sup>19</sup>F NMR : Confirm fluorine substitution (δ ~-110 to -115 ppm for para-fluorophenyl).
- FT-IR : Identify P=O stretches (~1200–1250 cm⁻¹) and ester C=O (~1700–1750 cm⁻¹) .
Advanced Research Questions
Q. How can researchers resolve contradictions in reactivity data between phosphonic acid esters and their carboxylic acid analogs?
- Mechanistic Insights : Phosphonic esters exhibit lower electrophilicity due to P=O resonance stabilization, reducing nucleophilic attack rates compared to carboxylic esters. Computational studies (DFT) can model transition states to quantify activation barriers .
- Experimental Validation : Compare hydrolysis kinetics under acidic/basic conditions. Use <sup>31</sup>P NMR to track intermediate formation (e.g., phosphonate diacids) .
Q. What strategies mitigate environmental persistence of phosphonic acid derivatives without compromising their fungicidal efficacy?
- Degradation Pathways : Evaluate advanced oxidation processes (AOPs) like UV/H₂O₂ or ozonation to break down phosphonic acid residues. Assess trade-offs between degradation efficiency and fungicidal activity retention using bioassays (e.g., in vitro inhibition of Phytophthora spp.) .
- Structure-Activity Relationships (SAR) : Introduce biodegradable moieties (e.g., esterase-labile groups) while maintaining the 4-fluorophenyl pharmacophore for target binding .
Q. How does the fluorophenyl substituent influence proton conduction in phosphonic acid-based polymer electrolytes?
- Material Science Approach : Synthesize copolymers incorporating [2-(4-fluorophenyl)-2-oxoethyl]phosphonic acid dimethyl ester. Measure proton conductivity via electrochemical impedance spectroscopy (EIS) under controlled humidity. Compare with non-fluorinated analogs to isolate electronic effects .
- Molecular Dynamics (MD) : Simulate hydrogen-bonding networks to assess fluorophenyl-induced steric hindrance on proton hopping .
Methodological Challenges
Q. What experimental designs address low solubility of this compound in aqueous systems during biological assays?
- Solubility Enhancement : Use co-solvents (e.g., DMSO/water mixtures ≤1% v/v) or formulate as nanoparticles via solvent-antisolvent precipitation. Validate biocompatibility using cytotoxicity assays (e.g., MTT on mammalian cell lines) .
- Alternative Delivery Systems : Encapsulate in liposomes or cyclodextrins to improve bioavailability while maintaining antifungal activity .
Q. How can researchers reconcile discrepancies in reported degradation half-lives of phosphonic acid esters across studies?
- Standardization : Adopt OECD Guidelines for Testing Chemicals (e.g., OECD 309 for aqueous photolysis). Control variables like light intensity, pH, and dissolved organic matter.
- Meta-Analysis : Use multivariate regression to identify confounding factors (e.g., temperature, microbial activity) across datasets .
Regulatory and Safety Considerations
Q. What safety protocols are critical for handling dimethyl phosphonate esters during synthesis?
- Risk Mitigation : Use fume hoods, nitrile gloves, and eye protection. Monitor airborne particulates via OSHA-approved methods. Neutralize waste with aqueous NaOH to hydrolyze esters before disposal .
- Emergency Response : In case of skin contact, wash with 5% sodium bicarbonate solution to neutralize acidic byproducts .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
